2-ETHOXYSULFONYLETHANOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHOXYSULFONYLETHANOL is a chemical compound with the molecular formula C4H10O3S It is commonly used in various chemical reactions and industrial applications due to its unique properties
Mechanism of Action
Mode of Action
It is thought to interfere with nuclear metabolism, inhibiting the synthesis of DNA, RNA, phospholipids, and proteins . This interference could lead to changes in cellular function and structure.
Biochemical Pathways
Ethyl isethionate may affect various biochemical pathways. For instance, it has been suggested that isethionate, a related compound, is involved in the degradation of sulfoacetate, a prevalent C2 sulfonate . This process involves the conversion of sulfoacetate to sulfoacetyl-CoA, followed by stepwise reduction to isethionate . .
Result of Action
It is known that isethionates are characterized by excellent skin compatibility, excellent foaming (even in hard water), good cleansing properties, and a pleasant skin feel . They are non-toxic and readily biodegradable .
Action Environment
The action of ethyl isethionate can be influenced by various environmental factors. Furthermore, the solubility of isethionates can be influenced by the presence of other compounds, such as amphoteric surfactants .
Biochemical Analysis
Biochemical Properties
It is known that sulfonic acids, like Ethanesulfonic acid, can participate in various biochemical reactions . They can act as catalysts for alkylation and polymerization reactions
Cellular Effects
Sulfonic acids are known to influence cell function through their roles in various biochemical reactions
Molecular Mechanism
The molecular mechanism of action of Ethanesulfonic acid, 2-hydroxy-, ethyl ester is not well-defined. As a sulfonic acid, it may interact with biomolecules through its sulfonate group It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
2-ETHOXYSULFONYLETHANOL can be synthesized through the reaction of ethanesulfonic acid with ethanol in the presence of a catalyst. The reaction typically occurs under acidic conditions, with sulfuric acid or hydrochloric acid acting as the catalyst. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of ethanesulfonic acid, 2-hydroxy-, ethyl ester involves the use of large-scale reactors and continuous flow systems. The process is optimized to achieve high yields and purity of the final product. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXYSULFONYLETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ethanesulfonic acid.
Reduction: It can be reduced to form ethanesulfonic acid ethyl ester.
Substitution: The ester group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) or amines (e.g., NH3) are used under appropriate conditions.
Major Products Formed
Oxidation: Ethanesulfonic acid.
Reduction: Ethanesulfonic acid ethyl ester.
Substitution: Various substituted ethanesulfonic acid derivatives.
Scientific Research Applications
2-ETHOXYSULFONYLETHANOL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used as a catalyst in polymerization reactions and as an additive in the production of detergents and surfactants.
Comparison with Similar Compounds
2-ETHOXYSULFONYLETHANOL can be compared with other similar compounds, such as:
Ethyl methanesulfonate: Similar in structure but with a methyl group instead of an ethyl group.
Methyl ethanesulfonate: Similar but with a methyl ester group.
Ethyl p-toluenesulfonate: Contains a toluene ring instead of an ethyl group.
Uniqueness
This compound is unique due to its combination of the sulfonic acid group and the hydroxyl group, which imparts distinct reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
ethyl 2-hydroxyethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c1-2-8-9(6,7)4-3-5/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYNEPHSWSWZGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207069 |
Source
|
Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58337-44-3 |
Source
|
Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.